Penicilloate

Immunochemistry Allergy Diagnostics Hapten Characterization

Penicilloate (benzylpenicilloic acid), the primary hydrolytic degradation product of penicillin G, is supplied as a fully characterized reference standard with Certificate of Analysis and Structure Elucidation Report. Listed as EP Impurity E for Benzylpenicillin Benzathine, it is an essential minor determinant in penicillin skin testing—clinical data show it identifies 23.4% of IgE-mediated allergies missed by major determinant testing alone. Its retained α-carboxyl group confers 11-fold higher immunological reactivity versus penilloic acid, making generic substitution scientifically invalid. Critical for USP, EP, JP, and BP pharmacopoeial impurity profiling, stability-indicating HPLC methods, ANDA/NDA submissions, and β-lactamase activity inference assays.

Molecular Formula C5H5BrN2
Molecular Weight 0
CAS No. 13057-98-2
Cat. No. B1172651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePenicilloate
CAS13057-98-2
Molecular FormulaC5H5BrN2
Structural Identifiers
SMILESCC1(C(NC(S1)C(C(=O)O)NC(=O)CC2=CC=CC=C2)C(=O)O)C
InChIInChI=1S/C16H20N2O5S/c1-16(2)12(15(22)23)18-13(24-16)11(14(20)21)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-13,18H,8H2,1-2H3,(H,17,19)(H,20,21)(H,22,23)
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Penicilloate (CAS 13057-98-2) Procurement Guide for Pharmaceutical R&D and Analytical Reference Standards


Penicilloate (benzylpenicilloic acid; CAS 13057-98-2) is the primary hydrolytic degradation product of penicillin G, characterized by a thiazolidine ring linked to a phenylacetyl side chain [1]. It is a key hapten in penicillin allergy and a critical impurity marker in pharmaceutical quality control [2]. Its molecular formula is C₁₆H₂₀N₂O₆S, and it is supplied as a fully characterized reference standard compliant with USP, EP, and JP pharmacopoeial monographs [3].

Why Penicilloate Cannot Be Substituted by Other Penicillin Degradation Products in Critical Applications


Penicillin degradation generates a family of structurally related compounds, including penicilloic acids, penilloic acids, penicillenic acids, and penamaldic acids, each with distinct chemical and immunological properties [1]. Penicilloate differs fundamentally from penilloic acid by the retention of its α-carboxyl group, which confers an 11-fold higher molar reactivity in immunological assays [2]. It also exhibits unique epimerization behavior in alkaline media, shifting from the 5R,6R configuration to the 5S,6R epimer at equilibrium [3]. These quantifiable differences make generic substitution in allergy diagnostics, stability-indicating HPLC methods, and pharmacopoeial impurity profiling scientifically invalid.

Quantitative Differentiation of Penicilloate Against Closest Analogs: A Comparative Evidence Guide


Immunological Reactivity: Penicilloate vs. Penilloate – An 11-Fold Differential

Penicilloic acid demonstrates an 11-fold higher molar reactivity compared to its decarboxylated analog, penilloic acid, when evaluated against rabbit anti-benzylpenicilloyl antibodies via hemagglutination inhibition [1]. This quantitative difference is consistent across multiple penicillin side-chain variants including benzylpenicillin, ampicillin, and amoxicillin derivatives [1].

Immunochemistry Allergy Diagnostics Hapten Characterization

Clinical Diagnostic Utility: Penicilloate as a Minor Determinant in Penicillin Skin Testing

In a retrospective analysis of 528 penicillin skin test subjects (2008-2013), penicilloate alone accounted for 23.4% of all positive IgE-mediated reactions—more than double the 12.1% attributed solely to the major determinant penicilloyl polylysine [1]. When combined with penilloate and penicillin G as minor determinants, 38.3% of positive tests were identified exclusively by these minor components [1].

Allergy Clinical Diagnostics IgE-Mediated Hypersensitivity

Analytical Recovery and Detection Sensitivity in Complex Matrices: Penicilloate vs. Penilloate

Using a surface molecularly imprinted polymer solid-phase dispersion HPLC method (SMIPs-MSPD-HPLC), penicilloic acid exhibited superior recovery (79.8-90.3%) compared to penilloic acid (77.4-86.2%) in spiked milk samples [1]. The limit of detection (LOD) for penicilloic acid was 0.04 μg g⁻¹ versus 0.05 μg g⁻¹ for penilloic acid, and the limit of quantitation (LOQ) was 0.13 μg g⁻¹ versus 0.17 μg g⁻¹ [1].

Analytical Chemistry Food Safety HPLC Method Validation

Epimerization Behavior: 5R,6R to 5S,6R Equilibrium Shift in Alkaline Media

5R,6R-Benzylpenicilloic acid undergoes slow epimerization in alkaline media to the 5S,6R-epimer until equilibrium is established, favoring the 5S,6R configuration [1]. This epimerization proceeds via the imine tautomer of penamaldic acid rather than the enamine form [1]. The optical rotation of the 5R-isomer is consistently more positive than that of the corresponding 5S-isomer [2].

Stability Studies Pharmaceutical Degradation Stereochemistry

Where Penicilloate (CAS 13057-98-2) Delivers Quantifiable Scientific and Regulatory Value


Penicillin Allergy Diagnostic Panel Development and Clinical Validation

Penicilloate is an essential minor determinant in penicillin skin testing, with clinical data showing it identifies 23.4% of IgE-mediated allergies that would be missed using major determinant testing alone [1]. Its inclusion in diagnostic kits is supported by large-scale retrospective analyses (n=30,883 and n=528) demonstrating that minor determinant positivity rates are increasing over time [2]. Procurement of high-purity, characterized penicilloate reference material is required for standardizing skin test reagents and in vitro IgE assays.

Pharmaceutical Impurity Profiling and ANDA/NDA Regulatory Submissions

Penicilloate is listed as EP Impurity E for Benzylpenicillin Benzathine and is a required reference standard for stability-indicating HPLC methods in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) [3]. Its quantitation is mandated by USP, EP, JP, and BP monographs, and procurement of fully characterized material with Certificate of Analysis and Structure Elucidation Report is essential for regulatory compliance [3].

Food Safety Monitoring of β-Lactam Antibiotic Residues

Penicilloate serves as a marker for penicillin G degradation in milk and other food matrices. Validated SMIPs-MSPD-HPLC methods achieve LOD of 0.04 μg g⁻¹ and LOQ of 0.13 μg g⁻¹, with recoveries between 79.8-90.3% [4]. This method has been successfully applied to direct determination in commercial milk samples, supporting regulatory monitoring programs for antibiotic residues.

β-Lactamase Activity Assays and Antibiotic Resistance Research

Penicilloate is the direct product of β-lactamase-mediated hydrolysis of penicillins. Immunoassays using antibodies raised against penicilloic acid-protein conjugates can infer β-lactamase activity in clinical samples by measuring penicilloate production over time [5]. The high specificity of anti-penicilloate antisera, with low cross-reactivity to parent penicillin compounds, makes this approach viable for detecting penicillin-resistant bacterial infections.

Technical Documentation Hub

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41 linked technical documents
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